molecular formula C16H14F3N5O B13849534 Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3

Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3

Cat. No.: B13849534
M. Wt: 352.33 g/mol
InChI Key: BCEHBSKCWLPMDN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a fluoropyrimidinyl group, and a triazolyl group. The presence of deuterium (d3) in its structure makes it particularly useful in certain research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the difluorophenyl group:

    Synthesis of the fluoropyrimidinyl group: This can be achieved through the reaction of a suitable pyrimidine derivative with fluorinating agents.

    Coupling of the triazolyl group: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes.

    Assembly of the final compound: The final step involves coupling the previously synthesized intermediates under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the triazole ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce de-fluorinated derivatives.

Scientific Research Applications

Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Difluorophenyl-3-(5-chloropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    Difluorophenyl-3-(5-bromopyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Contains a bromine atom instead of fluorine.

    Difluorophenyl-3-(5-methylpyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Features a methyl group instead of fluorine.

Uniqueness

The uniqueness of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 lies in its specific combination of functional groups and the presence of deuterium. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

352.33 g/mol

IUPAC Name

4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/i1D3

InChI Key

BCEHBSKCWLPMDN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.